molecular formula C22H16ClN3O4 B13553645 (2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B13553645
M. Wt: 421.8 g/mol
InChI Key: XGBWPXSERDPRQX-FOWTUZBSSA-N
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Description

3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is a complex organic compound that features a furan ring substituted with a 2-chloro-4-nitrophenyl group, a cyano group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide typically involves multiple steps. One common method starts with the chlorination of N’-(4-nitrophenyl)furan-2-carbohydrazide to produce N-(4-nitrophenyl)furan-2-carbohydrazonoyl chloride. This intermediate is then reacted with acetylacetone in the presence of sodium ethoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The furan ring and cyano group may also play roles in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group and the phenylethyl group distinguishes it from other furan derivatives, potentially leading to unique applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

InChI

InChI=1S/C22H16ClN3O4/c23-20-13-17(26(28)29)6-8-19(20)21-9-7-18(30-21)12-16(14-24)22(27)25-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,25,27)/b16-12+

InChI Key

XGBWPXSERDPRQX-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

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